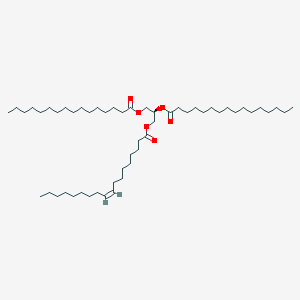
1,2-dihexadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:0/16:0/18:1(9Z))[iso3] is a triglyceride.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- An innovative synthesis method for 1,0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine, starting from rac 1-0-octadecen-9'-ylglycerol, was described, offering insights into the chemical properties and potential applications of similar compounds (Paltauf, 1976).
Membrane Fluidity and Stability Studies
- Research demonstrated the influence of lipid compositions, including 1,2-dihexadecanoyl-sn-glycerol derivatives, on the fluidity and stability of lipid bilayers, emphasizing the importance of these compounds in understanding cell membrane dynamics (Liu et al., 2013).
Microbial Lipid Analysis
- A study on Corynebacterium amycolatum revealed unique lipid structures, including variants of 1,2-dihexadecanoyl-sn-glycerol, underscoring the compound's relevance in microbial lipidomics and potential pharmaceutical applications (Valero-Guillén et al., 2005).
Lipid-Analog Synthesis for Plant Enzyme Studies
- The synthesis of 1,2-di-O-9′-octadecenyl-3-O-β-D-galactopyranosyl-sn-glycerol, a compound structurally related to 1,2-dihexadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol, was achieved to facilitate plant enzyme research, highlighting the synthetic versatility of such compounds (Heinz et al., 1979).
Analytical Techniques Development
- The study and synthesis of chlorinated triacylglycerols, including those structurally similar to this compound, were instrumental in developing advanced analytical methods for lipid mixtures, proving vital for biological and environmental studies (Lefsay et al., 2013).
Propriétés
Formule moléculaire |
C53H100O6 |
|---|---|
Poids moléculaire |
833.4 g/mol |
Nom IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-/t50-/m1/s1 |
Clé InChI |
YHMDGPZOSGBQRH-YYSBDVFPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




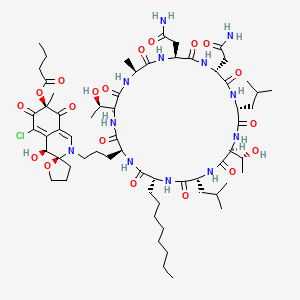
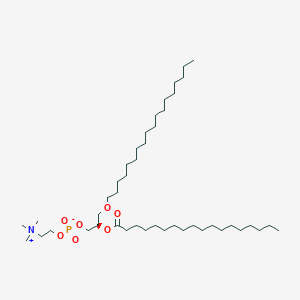
![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
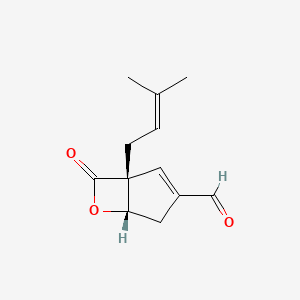




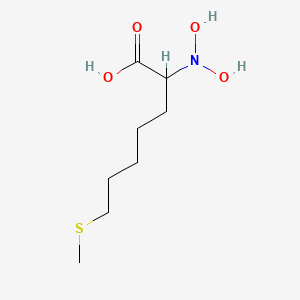

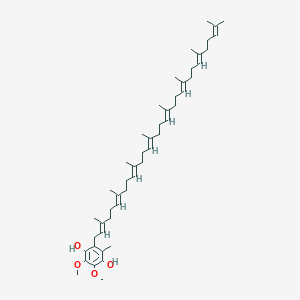
![N-[8-([1,1'-biphenyl]-4-yl)octanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine](/img/structure/B1264035.png)